molecular formula C11H15NO3 B2832616 4-[(3-Methoxyphenyl)amino]butanoic acid CAS No. 103565-46-4

4-[(3-Methoxyphenyl)amino]butanoic acid

Cat. No.: B2832616
CAS No.: 103565-46-4
M. Wt: 209.245
InChI Key: ZNPBQZZRNKNNSK-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)amino]butanoic acid (CAS 103565-46-4) is a high-purity chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is supplied for research applications and is not intended for diagnostic or therapeutic uses. Researchers are investigating the potential of structurally related 4-[(aryl)carbamoyl]butanoic acid derivatives in various biomedical fields, with studies suggesting these compounds may exhibit anti-cancer properties and activity against parasitic diseases like leishmaniasis . The synthesis of related compounds is often achieved through reactions starting from materials such as 3-methoxyaniline, highlighting its utility as a building block in organic and medicinal chemistry research . This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-5-2-4-9(8-10)12-7-3-6-11(13)14/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPBQZZRNKNNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Chemistry of 4 3 Methoxyphenyl Amino Butanoic Acid

Established Synthetic Routes for 4-[(3-Methoxyphenyl)amino]butanoic acid

Established synthetic strategies for compounds structurally similar to this compound typically rely on two main approaches: palladium-catalyzed cross-coupling reactions and reductive amination.

One of the most prominent methods for forming the N-aryl bond is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope. In a potential synthesis of this compound, this would involve the reaction of 3-methoxyaniline with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Another well-established method is reductive amination . This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of the target molecule, this could involve the reaction of 3-methoxyaniline with succinic semialdehyde or a protected equivalent. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

A third, more classical approach involves the reaction of an amine with a cyclic anhydride (B1165640) followed by reduction. In this case, 3-methoxyaniline could be reacted with succinic anhydride to form an amic acid intermediate. Subsequent reduction of the amide carbonyl group would furnish this compound. This method, however, can sometimes suffer from harsh reaction conditions and lower yields compared to modern catalytic methods.

Table 1: Comparison of Established Synthetic Routes

Synthetic Route Key Reactants Typical Reagents/Catalysts Advantages Disadvantages
Buchwald-Hartwig Amination 3-Methoxyaniline, 4-Halobutanoic acid ester Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., Cs2CO3) High yields, broad functional group tolerance Cost of catalyst and ligands, potential for metal contamination
Reductive Amination 3-Methoxyaniline, Succinic semialdehyde Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) Milder conditions, readily available starting materials Potential for side reactions, substrate compatibility

| Reaction with Succinic Anhydride | 3-Methoxyaniline, Succinic anhydride | Reducing agent for amide (e.g., LiAlH4) | Inexpensive starting materials | Harsh reducing conditions, lower yields |

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in synthetic chemistry offer more efficient and environmentally friendly alternatives for the synthesis of N-aryl amino acids.

Catalyst Development for Efficient Synthesis

The field of catalysis continues to evolve, providing more active and robust systems for N-arylation reactions. For Buchwald-Hartwig amination, the development of new generations of phosphine ligands and pre-catalysts allows for reactions to be conducted at lower catalyst loadings and milder temperatures. For instance, highly active palladium pre-catalysts can facilitate the coupling of less reactive aryl chlorides, which are often more readily available and less expensive than their bromide or iodide counterparts.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative to palladium-based systems. Nickel catalysts are generally less expensive and can exhibit unique reactivity, sometimes allowing for the coupling of challenging substrates that are unreactive under palladium catalysis.

Green Chemistry Principles Applied to this compound Production

In line with the growing importance of sustainable chemistry, efforts are being made to develop greener synthetic routes for N-aryl amino acids. This includes the use of more environmentally benign solvents, such as water or bio-based solvents, and the development of catalytic systems that can operate under milder conditions, thereby reducing energy consumption.

For reductive amination, the use of heterogeneous catalysts that can be easily recovered and reused is a key area of research. For instance, reductive amination of lignin-derived aromatic aldehydes has been achieved using zirconium-based catalysts, offering a sustainable approach. nih.gov Furthermore, the development of enzymatic methods for the synthesis of amino acids represents a significant step towards greener processes. For example, a chemoenzymatic approach for the synthesis of (S)-3-aminobutanoic acid has been developed, which minimizes the use of organic solvents and purification steps. rsc.org

Mechanistic Investigations of Key Synthetic Transformations for this compound

The mechanism of the Buchwald-Hartwig amination has been extensively studied. The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the active catalyst. The nature of the ligand plays a crucial role in each of these steps, influencing the rate and efficiency of the reaction.

Mechanistic studies on palladium-catalyzed C-H amination have also shed light on the intricacies of these transformations, which could be applied to the synthesis of the target molecule through direct functionalization of a butanoic acid derivative. These studies help in the rational design of more efficient catalysts and reaction conditions.

Stereoselective Synthesis of Enantiomers of this compound (if applicable)

If the target molecule possesses a chiral center, as would be the case for derivatives with substitution on the butanoic acid chain (e.g., 3-substituted analogs), the development of stereoselective synthetic methods is crucial. Asymmetric synthesis of β-substituted γ-aminobutyric acid derivatives is an active area of research.

One common approach is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and are subsequently removed. Asymmetric Michael additions have been successfully employed for the synthesis of β-substituted GABA derivatives. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral amines and amino acids. Chiral phosphoric acids, for example, can catalyze the asymmetric reduction of imines to produce chiral amines with high enantioselectivity.

Process Optimization and Scale-Up Strategies for Research-Grade this compound

The transition from a laboratory-scale synthesis to a larger, research-grade production requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For a Buchwald-Hartwig amination, this would involve minimizing the catalyst and ligand loading, optimizing the base and solvent, and developing efficient work-up and purification procedures.

For industrial applications, the development of continuous flow processes for the synthesis of GABA derivatives is a promising strategy. nih.gov Flow chemistry can offer improved safety, better heat and mass transfer, and the potential for higher yields and purity compared to traditional batch processes. Furthermore, a focus on "green" metrics, such as minimizing the E-factor (Environmental factor), is crucial in modern process development. researchgate.net

Biological Activity and Molecular Mechanisms of 4 3 Methoxyphenyl Amino Butanoic Acid in Preclinical Models

Exploration of Biological Activities of 4-[(3-Methoxyphenyl)amino]butanoic acid in In Vitro Systems

Currently, there is a lack of published in vitro studies specifically investigating the biological activities of this compound. Research on similar chemical structures, such as derivatives of aminobutanoic acid, suggests a potential for a range of biological effects, but direct experimental evidence for the subject compound is not available.

Identification and Characterization of Molecular Targets for this compound

The specific molecular targets of this compound have not been characterized in the existing scientific literature.

Ligand-Receptor Binding Studies and Affinity Profiling

No ligand-receptor binding studies or affinity profiling data for this compound have been publicly reported. Consequently, its binding affinity for any specific receptors is unknown.

Enzyme Modulation and Kinetic Analysis

There are no available studies detailing the effects of this compound on enzyme activity. Therefore, its potential as an enzyme inhibitor or activator, and the kinetics of any such interactions, have not been determined.

Protein-Ligand Interaction Mapping and Biophysical Characterization

Detailed mapping of protein-ligand interactions and biophysical characterization of the binding of this compound to any protein target are not present in the current body of scientific literature.

Intracellular Signaling Pathway Perturbations Induced by this compound

Information regarding the impact of this compound on intracellular signaling pathways is not available. Studies have not yet been published that explore whether this compound modulates specific signaling cascades within cells.

Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl Amino Butanoic Acid and Its Derivatives

Design and Synthesis of 4-[(3-Methoxyphenyl)amino]butanoic acid Derivatives

The design of derivatives of this compound is primarily guided by the established knowledge of GABAergic systems and the SAR of related N-aryl amino acids. The core structure presents three key regions for modification: the butanoic acid chain, the secondary amine linker, and the 3-methoxyphenyl (B12655295) ring. Synthetic strategies for N-aryl amino acids are well-documented and can be adapted for the synthesis of these derivatives.

A common synthetic route involves the nucleophilic substitution reaction between a derivative of 4-aminobutanoic acid and a suitably substituted methoxyphenyl halide or a related electrophile. Alternatively, reductive amination between a 4-oxobutanoic acid derivative and 3-methoxyaniline can be employed. Metal-free base-induced aryl amination of aryl halides with amino acids provides another viable synthetic pathway. mdpi.com The synthesis of related N-aryl-N'-benzylurea derivatives has been achieved through a multi-step process involving Williamson ether synthesis, oxime formation, and subsequent reduction and urea (B33335) formation. nih.gov

The design of new analogues often incorporates principles of bioisosterism, where functional groups are replaced with others that have similar physicochemical properties to enhance activity or improve pharmacokinetic profiles. For instance, the carboxylic acid group could be replaced with a tetrazole ring, or the phenyl ring could be substituted with various electron-donating or electron-withdrawing groups.

Systematic Modifications of the Butanoic Acid Moiety and their Biological Impact

The butanoic acid portion of the molecule is a critical pharmacophoric element, mimicking the endogenous ligand GABA. Modifications to this chain can significantly impact the compound's interaction with its biological targets.

Chain Length and Rigidity: Altering the length of the alkyl chain can affect the distance between the amino and carboxyl groups, which is often crucial for receptor binding. Introducing conformational constraints, such as double bonds or small rings (e.g., cyclopropane, cyclobutane), can reduce the molecule's flexibility. lifechemicals.comnih.gov This can lead to an increase in receptor selectivity and potency by locking the molecule into a bioactive conformation.

Substitution on the Chain: Introducing substituents on the butanoic acid backbone can influence lipophilicity and steric interactions within the binding pocket. For example, alkyl or aryl substituents at the β-position have been explored in other GABA analogues to enhance their lipophilic character. nih.gov

Carboxylic Acid Bioisosteres: The terminal carboxylic acid group is typically essential for activity, often interacting with basic residues in the target protein. However, it can be replaced by other acidic functional groups (bioisosteres) such as phosphonic acid, sulfonic acid, or tetrazole to potentially improve metabolic stability or cell permeability.

Table 1: Potential Modifications of the Butanoic Acid Moiety and their Rationale

ModificationRationalePotential Biological Impact
Varying chain length (e.g., propanoic or pentanoic acid)Altering the distance between pharmacophoric groupsChanges in binding affinity and selectivity
Introduction of unsaturation (e.g., butenoic acid)Conformational restrictionIncreased potency and selectivity
Incorporation of small rings (e.g., cyclopropane)Enhanced conformational rigidityImproved receptor subtype selectivity
Substitution with alkyl or aryl groupsModulation of lipophilicity and steric bulkEnhanced blood-brain barrier penetration and binding affinity
Replacement of carboxylic acid with bioisosteres (e.g., tetrazole)Improvement of pharmacokinetic propertiesIncreased metabolic stability and oral bioavailability

Systematic Modifications of the Methoxyphenyl Moiety and their Biological Impact

Position of the Methoxy (B1213986) Group: The position of the methoxy group on the phenyl ring is critical and can influence the molecule's electronic distribution and steric profile. researchgate.netnih.govrsc.orgresearchgate.net Moving the methoxy group to the ortho- or para-positions would likely alter the binding mode and affinity. The methoxy group can influence ligand-target binding, physicochemical properties, and ADME parameters. nih.gov

Substitution on the Phenyl Ring: Introducing additional substituents on the phenyl ring can further modulate the compound's properties. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, hydroxyl groups) can be systematically varied to probe the electronic requirements of the binding site. The nature and position of these substituents can have a profound impact on biological activity.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan) to explore different spatial arrangements and potential new interactions with the target.

Table 2: Illustrative SAR of N-Aryl Derivatives from Related Compound Series

Compound SeriesSubstitution on Aryl RingObserved Biological EffectReference
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives4-BromophenylHighest antioxidant activity nih.gov
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives4-ChlorophenylSlight decrease in antioxidant activity compared to 4-bromo nih.gov
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives4-FluorophenylAntioxidant activity decreased almost twice compared to 4-bromo nih.gov
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives4-HydroxyphenylAlmost complete inactivity nih.gov

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional conformation of this compound and its derivatives is a key determinant of their biological activity. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. However, it is presumed that only a specific conformation, the "bioactive conformation," is responsible for binding to the biological target.

Conformational analysis can be performed using both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. nih.gov By understanding the preferred conformations of active and inactive analogues, researchers can design new derivatives with a higher propensity to adopt the bioactive conformation. Introducing conformational restrictions, as discussed in section 4.2, is a powerful strategy to achieve this. lifechemicals.comnih.gov For instance, the incorporation of cyclic structures can significantly reduce the conformational flexibility and lock the molecule in a more rigid and potentially more active state.

Computational Approaches to SAR Elucidation for this compound Analogues

Computational chemistry plays an increasingly important role in elucidating the SAR of drug candidates. Molecular docking is a powerful technique used to predict the binding mode of a ligand within the active site of a target protein. brieflands.comnih.gov For this compound analogues, docking studies can provide valuable insights into the key interactions between the ligand and the receptor, helping to rationalize the observed SAR and guide the design of new, more potent compounds.

By docking a series of analogues with varying substituents and conformations into a homology model or a crystal structure of the target receptor, it is possible to identify which structural features are crucial for binding. For example, docking studies can reveal the importance of hydrogen bonds involving the carboxylic acid group, hydrophobic interactions with the methoxyphenyl moiety, and the optimal steric fit of the butanoic acid chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.govdovepress.comsemanticscholar.orgherts.ac.uk QSAR models can be used to predict the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates and reducing the time and cost of drug discovery. creative-biostructure.com

For this compound scaffolds, a QSAR study would involve compiling a dataset of synthesized analogues with their corresponding biological activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can provide valuable information about the structural features that are positively or negatively correlated with activity, thus guiding the design of new derivatives with enhanced potency.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of atoms/bondsBasic molecular composition and size
TopologicalWiener index, Kier & Hall connectivity indicesAtom connectivity and branching
GeometricalMolecular surface area, Molecular volume3D shape and size of the molecule
PhysicochemicalLogP, Molar refractivity, Dipole momentLipophilicity, polarizability, and electronic properties
Quantum ChemicalHOMO/LUMO energies, Atomic chargesElectronic structure and reactivity

Metabolic Pathways and Biotransformation of 4 3 Methoxyphenyl Amino Butanoic Acid in Preclinical in Vitro Systems

In Vitro Metabolic Stability Assessment of 4-[(3-Methoxyphenyl)amino]butanoic acid in Non-Human Systems

The initial step in evaluating the metabolism of a compound is to determine its stability in the presence of metabolic enzymes. In vitro metabolic stability assays are crucial for predicting a drug's in vivo behavior. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey). nuvisan.com

The rate of disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nuvisan.com These parameters help in classifying the compound as having low, moderate, or high clearance, which is vital for predicting its bioavailability and dosing schedule in subsequent in vivo studies. nih.gov

Table 1: Representative Data Table for In Vitro Metabolic Stability (Note: This is a hypothetical table for illustrative purposes only, as no specific data exists for the target compound.)

Preclinical System Incubation Time (min) % Parent Compound Remaining In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 0 100 Data Not Available Data Not Available
15 Data Not Available
30 Data Not Available
60 Data Not Available
Mouse Liver Microsomes 0 100 Data Not Available Data Not Available
15 Data Not Available
30 Data Not Available

Identification and Characterization of Major Metabolites of this compound

Following the stability assessment, the next step is to identify the chemical structures of the metabolites formed. This process, known as metabolite identification or "Met-ID," is performed on samples from the in vitro stability assays. nih.gov High-resolution mass spectrometry (HRMS) is the primary tool used to detect and propose structures for potential metabolites by analyzing their mass-to-charge ratio and fragmentation patterns. nih.gov

Common metabolic reactions include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) transformations. researchgate.net For this compound, potential metabolic pathways could include hydroxylation of the phenyl ring, O-demethylation of the methoxy (B1213986) group, N-dealkylation, or oxidation of the butanoic acid side chain. nih.govmdpi.com Subsequent Phase II reactions could involve glucuronidation of hydroxylated metabolites. nih.gov

Enzymatic Systems and Isoforms Involved in this compound Biotransformation

Once major metabolites are identified, studies are conducted to pinpoint the specific enzymes responsible for their formation. The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of a vast majority of drugs. mdpi.comnih.gov

To identify the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) involved, several in vitro methods are used. nih.gov These include using a panel of recombinant human CYP enzymes or incubating the compound with human liver microsomes in the presence of selective chemical inhibitors for specific CYP isoforms. nih.gov Understanding which enzymes metabolize the compound is critical for predicting potential drug-drug interactions. nih.gov

Theoretical Prediction of Metabolic Transformations and Potential Biotransformation Pathways

In addition to experimental work, computational or in silico models are often used to predict a compound's metabolic fate. nih.gov These software tools use algorithms based on known metabolic pathways and substrate specificities of drug-metabolizing enzymes. nih.gov

By analyzing the structure of this compound, these programs can predict "metabolic hotspots"—the sites on the molecule most likely to undergo transformation. nih.gov For instance, the methoxy group and the aromatic ring are common sites for CYP-mediated oxidation. mdpi.com These predictions can help guide the experimental design of metabolism studies and aid in the early identification of potentially problematic metabolic pathways.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 3 Methoxyphenyl Amino Butanoic Acid Research

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-[(3-Methoxyphenyl)amino]butanoic acid, providing an extremely accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental formula, a critical first step in structural confirmation. For this compound (C₁₁H₁₅NO₃), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the experimental value, typically with a mass accuracy in the low parts-per-million (ppm) range.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pattern provides a molecular fingerprint, revealing the connectivity of the atoms. Common fragmentation pathways for this molecule would likely involve the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, a characteristic fragmentation for amino acids. researchgate.net Other expected cleavages include the loss of the methoxy (B1213986) group's methyl radical (•CH₃) or the entire methoxy group (•OCH₃), and cleavage of the bond between the nitrogen and the butanoic acid chain. hnxb.org.cnresearchgate.netnih.gov

Table 1: Predicted HRMS Fragmentation Data for Protonated this compound [C₁₁H₁₅NO₃+H]⁺

Predicted Fragment Ion Chemical Formula Predicted m/z
[M+H]⁺ C₁₁H₁₆NO₃⁺ 210.1125
[M+H - H₂O]⁺ C₁₁H₁₄NO₂⁺ 192.1019
[M+H - COOH]⁺ C₁₀H₁₄NO⁺ 164.1070
[M+H - H₂O - CO]⁺ C₁₀H₁₂NO⁺ 162.0913
[C₇H₈O]⁺ C₇H₈O⁺ 108.0570

This detailed fragmentation analysis not only confirms the proposed structure but also serves as a powerful method for purity assessment, capable of detecting and identifying minute quantities of impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic framework of this compound.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Key expected signals include a singlet for the methoxy (-OCH₃) protons, distinct multiplets for the aromatic protons on the 3-methoxyphenyl (B12655295) ring, and signals for the three methylene (B1212753) (-CH₂-) groups of the butanoic acid chain. semanticscholar.org The N-H proton of the secondary amine and the O-H proton of the carboxylic acid may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, eleven distinct signals would be expected, corresponding to the seven aromatic carbons (one substituted with the methoxy group, one with the amino group, and five CHs), the methoxy carbon, the three methylene carbons, and the carbonyl carbon of the carboxylic acid. mdpi.comdocbrown.info The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-COOH 10.0 - 12.0 broad singlet
Aromatic-H 6.2 - 7.2 multiplet
NH 3.5 - 4.5 broad singlet
-OCH₃ ~3.8 singlet
N-CH₂ - ~3.2 triplet
-CH₂ -COOH ~2.4 triplet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O 175 - 180
Ar-C -O 159 - 161
Ar-C -N 148 - 150
Ar-C H 100 - 130
-OC H₃ 55 - 56
N-C H₂- 43 - 45
-C H₂-COOH 31 - 33

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign these signals and confirm the connectivity between protons and carbons, leaving no ambiguity in the final structure.

Chromatographic Methods (HPLC, GC-MS, SFC) for Separation, Quantification, and Impurity Profiling in Research Samples

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its concentration, and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this one. nih.govrsc.org A reversed-phase HPLC method, likely using a C18 stationary phase, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, leveraging the aromatic ring's chromophore. This method is ideal for assessing purity and quantifying the compound in various research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it requires chemical derivatization to increase the volatility of the polar amine and carboxylic acid groups. researchgate.net Esterification of the carboxylic acid and silylation of the amine are common derivatization strategies. While more complex due to the sample preparation step, GC-MS offers high chromatographic resolution and the definitive identification capabilities of mass spectrometry.

Supercritical Fluid Chromatography (SFC) is a modern alternative that combines the advantages of both HPLC and GC. Using supercritical CO₂ as the main mobile phase, SFC can provide fast and efficient separations and is considered a "greener" alternative to normal-phase HPLC.

These methods are crucial for creating an impurity profile, which identifies and quantifies any by-products from the synthesis or degradation products that may have formed during storage.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Molecular Complexes

Should this compound form single crystals of suitable quality, X-ray crystallography provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state. wikipedia.org This technique yields precise coordinates of every atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

The analysis would reveal the molecule's conformation, for instance, whether the butanoic acid chain is in a folded or extended state. nih.gov A key aspect of the crystal structure analysis would be the characterization of intermolecular interactions, particularly hydrogen bonding. nih.govmdpi.com It is highly probable that the carboxylic acid and secondary amine groups would participate in a network of hydrogen bonds, potentially forming dimers through the carboxylic acid moieties or extended chains and sheets. uci.edu These interactions govern the molecular packing in the crystal lattice and are fundamental to understanding the solid-state properties of the material.

While no published crystal structure for this specific compound is currently available, analysis of similar molecules shows that such structures are often stabilized by extensive hydrogen-bonding networks, forming supramolecular assemblies.

Computational and Theoretical Chemistry Studies of 4 3 Methoxyphenyl Amino Butanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, performed specifically on 4-[(3-Methoxyphenyl)amino]butanoic acid. Such studies would be necessary to determine its electronic properties, including orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential. Similarly, reactivity descriptors and predicted spectroscopic properties (like IR, NMR, and UV-Vis spectra) derived from these calculations have not been published.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

No molecular docking or molecular dynamics (MD) simulation studies featuring this compound have been published. These computational techniques are crucial for predicting how a ligand might bind to a protein target and for assessing the stability of the resulting complex over time. Without such studies, it is not possible to discuss its potential binding modes, interaction energies, or dynamic behavior within a specific biological target.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Information regarding pharmacophore models derived from or virtual screening campaigns utilizing the this compound scaffold is not present in the scientific literature. Pharmacophore modeling identifies the essential three-dimensional arrangement of features necessary for biological activity, and its application to this specific scaffold has not been documented.

Conformational Analysis and Potential Energy Surface Mapping of this compound

A detailed conformational analysis or mapping of the potential energy surface for this compound is not available. This type of study is fundamental to understanding the molecule's flexibility, identifying its low-energy conformations, and comprehending how its shape can influence its interactions with other molecules.

Chemoinformatics and Database Mining for Chemical Space Exploration and Analog Discovery

While chemoinformatics databases list the existence of this compound, there are no published studies that focus on this molecule for chemical space exploration or systematic analog discovery. Such research would involve mining large chemical databases to identify structurally similar compounds with potentially similar or improved properties, but this work has not been reported.

Future Directions and Emerging Research Avenues for 4 3 Methoxyphenyl Amino Butanoic Acid

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of N-aryl GABA derivatives like 4-[(3-Methoxyphenyl)amino]butanoic acid is a key area for future innovation. While classical methods such as reductive amination of keto acids are established, future research will likely focus on more efficient, stereoselective, and environmentally benign synthetic strategies. nih.gov The development of novel catalytic systems, for instance, using transition metals to facilitate the N-arylation of the butanoic acid backbone, could provide more direct and higher-yielding routes.

Future synthetic explorations could include:

Asymmetric Synthesis: Developing enantioselective methods to produce specific stereoisomers of related β-substituted GABA derivatives is crucial, as biological activity is often dependent on absolute configuration. nih.gov

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly optimized synthesis, reducing reaction times and improving product purity.

Green Chemistry Approaches: The use of greener solvents, catalysts, and reagents, such as in the Hofmann rearrangement for creating N-aryl carbamates, will be a significant focus to minimize environmental impact. mdpi.com

Catalytic C-H Activation: Direct functionalization of the butanoic acid or methoxyphenyl rings through C-H activation could offer novel pathways to create a diverse library of analogs for structure-activity relationship (SAR) studies.

An illustrative comparison of potential synthetic routes is presented in Table 1.

Methodology Potential Advantages Key Research Focus Illustrative Catalyst
Reductive Amination Well-established, readily available starting materialsImproving yields and reducing byproductsAmmonia Borane
Transition-Metal Catalysis High efficiency, potential for stereocontrolDevelopment of novel ligands and catalyst systemsRhodium or Palladium complexes
Enzymatic Synthesis High stereoselectivity, mild reaction conditionsEnzyme screening and engineering for substrate specificityTransaminases
Flow Chemistry Scalability, improved safety and controlReactor design and optimization of reaction parametersN/A

Discovery of Uncharted Biological Targets and Mechanistic Pathways

While the core structure of this compound suggests an interaction with the GABAergic system, its precise biological targets remain to be discovered. Future research must move beyond the primary GABA receptors (GABA-A and GABA-B) to explore a wider range of potential interactions. nih.govgraphyonline.com The attenuation of GABAergic neurotransmission is implicated in a host of neurological disorders, making the discovery of novel modulators a high priority. nih.govnih.gov

Emerging areas for target discovery include:

GABA Receptor Subtypes: Investigating the selectivity of the compound for the diverse array of GABA-A receptor subunits could reveal novel therapeutic applications for conditions like anxiety, epilepsy, or sleep disorders. nih.govfrontiersin.org

GABA Transporters (GATs): The compound could potentially act as an inhibitor of one of the four GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), thereby increasing synaptic GABA concentrations.

GABA-Metabolizing Enzymes: Targeting enzymes like GABA transaminase (GABA-T) is another avenue for modulating GABA levels. nih.gov

Extrasynaptic Receptors: Exploration of effects on extrasynaptic GABA receptors, which mediate tonic inhibition, could be a key area of investigation.

Non-GABAergic Targets: An unbiased screening approach, such as phenotypic screening, could uncover unexpected targets and mechanisms of action beyond the GABA system, including roles in cancer where GABAergic signaling is an emerging area of interest. nih.govresearchgate.net

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

Understanding the behavior of this compound in a biological environment is critical. Future research will leverage advanced analytical techniques to monitor its distribution, target engagement, and metabolic fate in real-time and in situ.

Potential techniques to be employed include:

Confocal Raman Spectroscopy: This non-destructive, label-free technique can provide detailed chemical information and has been used for real-time in vitro detection of neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Its application could allow for the visualization of the compound within cells or tissue.

Advanced Mass Spectrometry Imaging (MSI): Techniques like Nano-DESI MSI can map the spatial distribution of small molecules in tissue sections with high resolution, which would be invaluable for studying brain penetration and localization at target sites. acs.org

Magnetic Resonance Spectroscopy (MRS): 1H-MRS can measure the concentration of metabolites, including GABA and glutamate (B1630785), in the brain in vivo, offering a way to assess the downstream effects of the compound on neurotransmitter cycles. bruker.com

Fluorescent "Drug Beacons": Synthesizing a fluorescently tagged version of the compound could enable direct visualization of its subcellular localization, distribution, and interaction with targets using super-resolution microscopy techniques like Structured Illumination Microscopy (SIM). nih.gov This would provide unprecedented insight into its mechanism of action at a cellular level. nih.gov

Table 2 highlights the potential applications of these advanced analytical methods.

Technique Information Gained Potential Application for this compound
Confocal Raman Spectroscopy Chemical fingerprinting, real-time monitoringIn vitro detection and mapping in cell cultures
Mass Spectrometry Imaging (MSI) Spatial distribution in tissuesDetermining brain-to-plasma concentration ratio and localization in specific brain regions
Magnetic Resonance Spectroscopy (MRS) In vivo metabolite concentrationsMeasuring changes in brain GABA and glutamate levels post-administration
Super-Resolution Microscopy Subcellular localization and dynamicsTracking the molecule to its intracellular targets (e.g., mitochondria, receptors)

Development of Sophisticated Computational Models for Activity and Selectivity Prediction

In silico methods are indispensable in modern drug discovery for accelerating the identification of promising lead compounds and optimizing their properties. For this compound, computational modeling will be a key driver of future research.

Future computational approaches could involve:

Molecular Docking: Simulating the binding of the compound to homology models of various GABA receptor subtypes and transporters can help predict its primary targets and rationalize SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of analogs can predict the biological activity of newly designed compounds, guiding synthetic efforts.

Machine Learning (ML): ML algorithms, such as support vector machines, can be trained on existing data for GABAergic compounds to predict the activity of novel structures like this compound with high accuracy. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between the compound and its target protein, revealing the stability of the binding and the conformational changes involved.

Integration with Systems Biology and Network Pharmacology Approaches for Holistic Understanding

To fully comprehend the biological effects of this compound, it is essential to move beyond a single-target perspective. Systems biology and network pharmacology offer a holistic framework for understanding how a compound influences complex biological networks.

Future research in this area will focus on:

Target Interaction Networks: Mapping the identified targets of the compound onto protein-protein interaction networks can reveal its influence on broader cellular pathways and processes.

Pathway Analysis: Analyzing how the compound perturbs signaling pathways downstream of its primary targets can provide a more complete picture of its mechanism of action.

Gut-Brain-Microbiome Axis: Given the emerging role of GABA in the gut-brain-microbiome axis, investigating how the compound might influence this complex system could uncover novel therapeutic avenues. oup.com

Disease Modeling: Integrating experimental data into systems biology models of neurological diseases can help to predict the therapeutic efficacy of the compound and identify potential biomarkers of response. researchgate.netresearchgate.net

By pursuing these integrated and forward-looking research avenues, the scientific community can systematically unravel the pharmacological profile of this compound, potentially unlocking a new class of modulators for the GABAergic system with significant therapeutic promise.

Q & A

Q. What are the established synthetic routes for 4-[(3-Methoxyphenyl)amino]butanoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves coupling 3-methoxyaniline with a butanoic acid derivative. A common approach includes:

Acylation : Reacting 3-methoxyaniline with a γ-halobutyric acid (e.g., γ-bromobutyric acid) under basic conditions (e.g., triethylamine) to form the amine linkage .

Protection/Deprotection : For enantiomerically pure synthesis, the tert-butoxycarbonyl (Boc) group is used to protect the amino group during coupling, followed by acidic deprotection (e.g., HCl/dioxane) .

  • Optimization : Yield improvements (70–85%) are achieved via controlled pH (8–9), anhydrous solvents (DMF or THF), and catalytic bases like DMAP.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
TechniqueKey Data
¹H/¹³C NMR Aromatic protons (δ 6.7–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and carboxylic acid proton (δ ~12 ppm) .
HPLC-MS Molecular ion peak at m/z 223.27 (C₁₁H₁₅NO₃) with >98% purity threshold .
  • Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How does the compound’s reactivity influence derivatization strategies?

  • Methodological Answer : The carboxylic acid and aromatic amine groups enable:
  • Esterification : Methanol/H₂SO₄ to form methyl esters for improved lipid solubility.
  • Amide Formation : EDCl/HOBt-mediated coupling with primary amines for peptide-like analogs .
  • Electrophilic Aromatic Substitution : Bromination at the methoxyphenyl ring (e.g., Br₂/FeBr₃) to explore structure-activity relationships .

Advanced Research Questions

Q. What biological targets are hypothesized for this compound, and how are interactions validated?

  • Methodological Answer :
  • Target Hypotheses :
  • COX-2 Inhibition : Methoxy groups mimic NSAID scaffolds; tested via enzyme inhibition assays (IC₅₀ determination) .
  • GPCR Modulation : Docking studies suggest affinity for serotonin receptors (e.g., 5-HT₂A) due to structural similarity to tryptophan derivatives .
  • Validation :

In Vitro Assays : Radioligand binding assays (e.g., ³H-5-HT displacement).

Mutagenesis Studies : Receptor mutants lacking key binding residues (e.g., Asp155 in 5-HT₂A) to confirm interaction sites .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values)?

  • Methodological Answer : Contradictions arise from:
  • Enantiomeric Purity : Chiral HPLC separates (R)- and (S)-isomers, which may exhibit differential activity .
  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) across labs.
  • Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., demethylated derivatives) in cellular models .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction :
ParameterTool/MethodOutcome
LogP SwissADME1.85 (moderate lipophilicity)
BBB Permeability BOILED-Egg modelLow CNS penetration
  • MD Simulations : GROMACS assesses binding stability with COX-2 (RMSD < 2 Å over 100 ns) .

Data-Driven Research Considerations

Q. How does the methoxyphenyl substituent influence bioactivity compared to analogs?

  • Comparative Analysis :
Analog (Modification)Bioactivity Trend
4-Chlorophenyl Increased COX-2 inhibition (IC₅₀ ↓ 30%) but higher cytotoxicity .
Hydroxyphenyl Reduced activity (IC₅₀ ↑ 2x) due to hydrogen bonding disruption .
  • Mechanistic Insight : Methoxy groups enhance electron donation, stabilizing receptor-ligand π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.